molecular formula C18H16ClF2N3O2 B2672858 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 954588-22-8

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2672858
CAS No.: 954588-22-8
M. Wt: 379.79
InChI Key: HATKLHIDOWCSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C18H16ClF2N3O2 and its molecular weight is 379.79. The purity is usually 95%.
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Scientific Research Applications

Electronic and Optical Properties

A computational study on a novel chalcone derivative, related to the chemical structure , revealed significant electronic and optical properties, including its potential applications in nonlinear optics due to its superior second and third harmonic generation values, which were found to be many-fold higher than that of urea. This suggests its utility in optoelectronic device fabrications (Shkir et al., 2018).

Structural Analysis

Another study focused on the crystal structure of chlorfluazuron, a compound sharing a similar structural motif, providing insights into the intermolecular interactions that contribute to its stability and potential functionalities. This detailed structural analysis aids in understanding the molecular geometry and its implications for further applications (Cho et al., 2015).

Corrosion Inhibition

Research into urea-derived Mannich bases demonstrated their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. This highlights the potential application of similar urea derivatives in protecting metals against corrosion, thereby extending their lifecycle and reducing maintenance costs (Jeeva et al., 2015).

Anion Coordination Chemistry

A study on the anion coordination chemistry of protonated urea-based ligands, including a compound structurally related to the one , showed how these ligands can bind to inorganic oxo-acids, forming stable complexes. This research contributes to the understanding of anion binding and its potential applications in the design of new molecular sensors or separation processes (Wu et al., 2007).

Organic Synthesis and Material Science

Another domain of application involves the synthesis and biological evaluation of urea derivatives as anticancer agents, indicating the broad utility of such compounds in medicinal chemistry and drug design. Though specific to anticancer activity, this research exemplifies the chemical versatility and potential for urea derivatives in creating novel therapeutic agents (Feng et al., 2020).

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O2/c19-12-4-6-13(7-5-12)24-10-11(8-16(24)25)9-22-18(26)23-17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATKLHIDOWCSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.